ethyl 2-(2-((4-(4-nitrophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-((4-(4-nitrophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a nitrophenyl group, and a tetrahydrobenzo[b]thiophene moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((4-(4-nitrophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of these intermediates with the tetrahydrobenzo[b]thiophene core under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((4-(4-nitrophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The triazole ring and phenoxyacetamido moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 2-(2-((4-(4-nitrophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(2-((4-(4-nitrophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and nitrophenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-nitrophenylthio)acetate: Shares the nitrophenylthio group but lacks the triazole and tetrahydrobenzo[b]thiophene moieties.
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate: Contains a nitrophenyl group but differs in the overall structure and functional groups.
Uniqueness
Ethyl 2-(2-((4-(4-nitrophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. Its triazole ring, nitrophenyl group, and tetrahydrobenzo[b]thiophene core make it distinct from other similar compounds.
Properties
CAS No. |
6184-76-5 |
---|---|
Molecular Formula |
C30H30N6O7S2 |
Molecular Weight |
650.7 g/mol |
IUPAC Name |
ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C30H30N6O7S2/c1-2-42-29(39)27-22-10-6-7-11-23(22)45-28(27)32-26(38)18-44-30-34-33-24(35(30)19-12-14-20(15-13-19)36(40)41)16-31-25(37)17-43-21-8-4-3-5-9-21/h3-5,8-9,12-15H,2,6-7,10-11,16-18H2,1H3,(H,31,37)(H,32,38) |
InChI Key |
BJAURLVRVOBYBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)COC5=CC=CC=C5 |
Origin of Product |
United States |
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